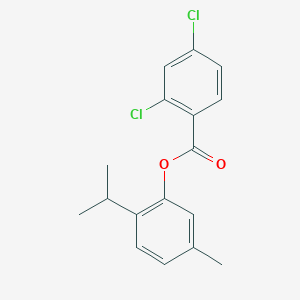
3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one, also known as chalcone, is an organic compound with the molecular formula C15H12O. It is a yellow crystalline solid that is widely used in scientific research due to its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one is complex and involves multiple pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone also modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Additionally, 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one has been shown to interact with various cellular targets, including proteins, DNA, and lipids.
Biochemical and Physiological Effects:
Chalcone has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. It has also been shown to regulate glucose and lipid metabolism, reduce insulin resistance, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages for lab experiments, including its low cost, easy availability, and high stability. However, its low solubility in water can limit its use in some experiments, and its toxicity at high concentrations can also be a concern.
Zukünftige Richtungen
There are several future directions for the research on 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one. One potential area of research is the development of 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of research is the investigation of the molecular mechanisms underlying the biochemical and physiological effects of 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of more potent and selective 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one derivatives.
Synthesemethoden
Chalcone can be synthesized through the aldol condensation reaction between benzaldehyde and acetophenone in the presence of a base catalyst. The reaction produces an α,β-unsaturated ketone, which is then reduced to 3-Phenyl-5-(2-phenylvinyl)-2-cyclohexen-1-one using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and Alzheimer's disease. It has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Chalcone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Molekularformel |
C20H18O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3-phenyl-5-[(E)-2-phenylethenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18O/c21-20-14-17(12-11-16-7-3-1-4-8-16)13-19(15-20)18-9-5-2-6-10-18/h1-12,15,17H,13-14H2/b12-11+ |
InChI-Schlüssel |
NIARZVSDSHNPGJ-VAWYXSNFSA-N |
Isomerische SMILES |
C1C(CC(=O)C=C1C2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
SMILES |
C1C(CC(=O)C=C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(CC(=O)C=C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



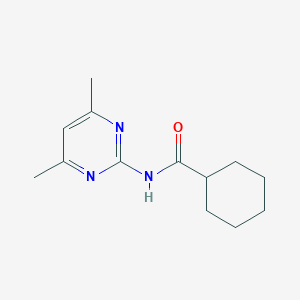

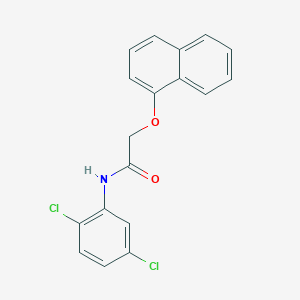
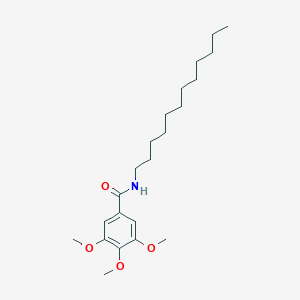
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
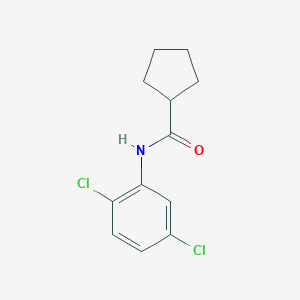
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)




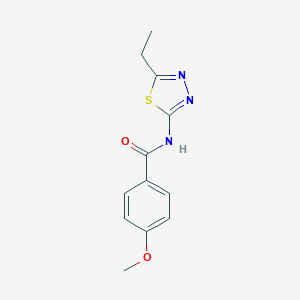
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
